2-Nitrothioanisole

説明

The exact mass of the compound 2-Nitrothioanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrothioanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrothioanisole including the price, delivery time, and more detailed information at info@benchchem.com.

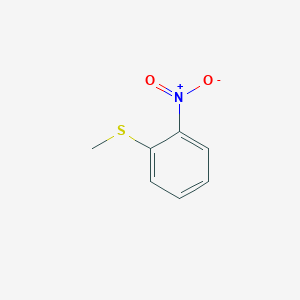

Structure

3D Structure

特性

IUPAC Name |

1-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERWKWSYZQUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289695 | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-47-7 | |

| Record name | 1-(Methylthio)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3058-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physical and chemical properties of 2-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitrothioanisole. The information is intended to support research, development, and drug discovery activities by presenting key data, experimental methodologies, and a logical workflow for its synthesis and characterization.

Core Properties and Data

2-Nitrothioanisole, also known as 1-methylthio-2-nitrobenzene, is an organic compound featuring a nitro group and a methylthio group at adjacent positions on a benzene ring. These functional groups dictate its chemical reactivity and physical characteristics.

Physical and Chemical Properties

The key physical and chemical properties of 2-Nitrothioanisole are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 3058-47-7 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.2 g/mol |

| Appearance | - |

| Melting Point | 64.5°C |

| Boiling Point | 264.7±23.0 °C (Predicted) |

| Density | 1.2628 g/cm³ |

| Refractive Index | 1.6246 (estimate) |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

| Sensitivity | Stench |

Chemical Synthesis and Reactivity

The synthesis of 2-Nitrothioanisole is typically achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the ortho-nitro group activates the benzene ring, facilitating the displacement of a leaving group by a sulfur nucleophile.

General Reactivity

The chemical behavior of 2-Nitrothioanisole is primarily influenced by its two functional groups:

-

Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of various pharmaceutical and chemical intermediates.

-

Methylthio Group (-SCH₃): The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the molecule.

The ortho-positioning of these groups can lead to unique reactivity and potential for intramolecular interactions.

Experimental Protocols

Synthesis of 2-Nitrothioanisole via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 2-Nitrothioanisole from 1-chloro-2-nitrobenzene and a methylthiolate source.

Materials:

-

1-Chloro-2-nitrobenzene

-

Sodium thiomethoxide (or sodium methanethiolate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen anhydrous polar aprotic solvent.

-

Nucleophile Addition: Add sodium thiomethoxide (1.1 equivalents) to the solution. The reaction can be run at room temperature or with gentle heating to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-Nitrothioanisole can be further purified by techniques such as column chromatography on silica gel or recrystallization to yield the final product.

Spectroscopic Characterization

The structure of the synthesized 2-Nitrothioanisole can be confirmed by various spectroscopic methods.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl protons of the thioether group.

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons and the methyl carbon.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-Nitrothioanisole.

References

In-Depth Technical Guide to 2-Nitrothioanisole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitrothioanisole, a key aromatic nitro-sulfur compound. It details the compound's molecular structure, physicochemical characteristics, and a representative experimental protocol for its synthesis via nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

2-Nitrothioanisole, also known as 1-(methylthio)-2-nitrobenzene, is an organic compound with the chemical formula C₇H₇NO₂S. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) and a methylthio group (-SCH₃) at adjacent positions.

Physicochemical Data

The key quantitative data for 2-Nitrothioanisole are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂S | [1][2] |

| Molecular Weight | 169.20 g/mol | [1][2] |

| CAS Number | 3058-47-7 | [1][2] |

| Appearance | Yellow Solid | |

| Melting Point | 64.5 °C | [1][2] |

| Boiling Point | 264.7 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.2628 g/cm³ | [1][2] |

| Refractive Index | 1.6246 (Estimate) | [1][2] |

Spectral Data

-

¹H NMR: Expected signals would include a singlet for the methylthio protons (-SCH₃) and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon and six distinct signals for the aromatic carbons, with the carbons attached to the nitro and methylthio groups being significantly shifted.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 169.

Synthesis of 2-Nitrothioanisole

A common and effective method for the synthesis of 2-Nitrothioanisole is the nucleophilic aromatic substitution reaction between an ortho-substituted halonitrobenzene and a methylthiolate source. The following protocol describes a representative synthesis from 2-chloronitrobenzene and sodium thiomethoxide.

Experimental Protocol: Synthesis of 2-Nitrothioanisole

Materials:

-

2-Chloronitrobenzene

-

Sodium thiomethoxide

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF).

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.

-

Slowly add the sodium thiomethoxide solution to the stirred solution of 2-chloronitrobenzene at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to yield 2-Nitrothioanisole as a yellow solid.

Characterization:

The identity and purity of the synthesized 2-Nitrothioanisole should be confirmed by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow and Visualizations

The synthesis of 2-Nitrothioanisole can be represented by a straightforward logical workflow.

Caption: Synthesis workflow for 2-Nitrothioanisole.

Applications in Research and Development

While 2-Nitrothioanisole itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of the nitro and methylthio groups offers multiple avenues for further chemical modification. For instance, the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The sulfide can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic and steric properties of the molecule. These transformations make 2-Nitrothioanisole and its derivatives interesting starting materials for the development of novel compounds in drug discovery programs.

Safety Information

2-Nitrothioanisole is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide on the Solubility and Stability of 2-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitrothioanisole (CAS No: 3058-47-7), a key intermediate in various synthetic applications. This document details the available physicochemical properties, outlines experimental protocols for determining solubility and stability, and explores potential degradation pathways.

Physicochemical Properties of 2-Nitrothioanisole

2-Nitrothioanisole, also known as 1-methylthio-2-nitrobenzene, is a nitroaromatic compound containing a thioether group. Its fundamental physicochemical properties are crucial for its handling, application in synthesis, and the development of analytical methods. A summary of its known properties, along with those of the structurally similar 2-Nitroanisole for comparative purposes, is presented in Table 1.

| Property | 2-Nitrothioanisole | 2-Nitroanisole (for comparison) |

| Molecular Formula | C₇H₇NO₂S | C₇H₇NO₃ |

| Molecular Weight | 169.2 g/mol | 153.14 g/mol |

| CAS Number | 3058-47-7 | 91-23-6 |

| Melting Point | 64.5 °C[1] | 9-12 °C[2] |

| Boiling Point | 264.7 ± 23.0 °C (Predicted)[1] | 273 °C[2] |

| Density | 1.2628 g/cm³ (Predicted)[1] | 1.254 g/mL at 25 °C[2] |

| Appearance | Not explicitly found, likely a solid at room temperature based on melting point. | Colorless, yellow, or reddish liquid[3] |

| Solubility in Water | Not explicitly found, expected to be low. | Insoluble (Qualitative)[2]; 1.69 g/L at 30 °C (Quantitative)[4] |

| Solubility in Organic Solvents | Not explicitly found, expected to be soluble in common organic solvents. | Soluble in alcohol and diethyl ether[2] |

Solubility Profile and Determination

A comprehensive understanding of the solubility of 2-Nitrothioanisole in various solvents is essential for its use in reaction chemistry, purification, and formulation.

Qualitative and Semi-Quantitative Solubility

While specific quantitative solubility data for 2-Nitrothioanisole is scarce in the literature, its structural characteristics suggest it is a relatively nonpolar molecule. Therefore, it is expected to exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and toluene. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while its solubility in water is expected to be low, similar to its analogue, 2-Nitroanisole.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

-

2-Nitrothioanisole (of known purity)

-

A range of solvents of interest (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of 2-Nitrothioanisole to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Nitrothioanisole.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

The following diagram outlines the workflow for determining the solubility of 2-Nitrothioanisole.

Caption: Experimental workflow for the determination of 2-Nitrothioanisole solubility.

Stability Profile and Forced Degradation Studies

Understanding the stability of 2-Nitrothioanisole is critical for determining its shelf-life, appropriate storage conditions, and potential degradation products that may arise. Forced degradation studies are essential to identify these degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of 2-Nitrothioanisole, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The thioether group is susceptible to oxidation, which would likely lead to the formation of the corresponding sulfoxide and subsequently the sulfone.

-

Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under reducing conditions.

-

Hydrolysis: While the thioether and nitro groups are generally stable to hydrolysis, cleavage of the C-S bond could potentially occur under harsh acidic or basic conditions, although this is less likely than oxidation or reduction.

-

Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.

The following diagram illustrates the potential degradation pathways of 2-Nitrothioanisole.

Caption: Potential degradation pathways of 2-Nitrothioanisole.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be performed to investigate the stability of 2-Nitrothioanisole under various stress conditions.

Materials:

-

2-Nitrothioanisole

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

A suitable solvent for dissolving 2-Nitrothioanisole (e.g., acetonitrile or methanol)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Nitrothioanisole in a suitable solvent.

-

Acid Hydrolysis: Treat the stock solution with acidic solutions of varying concentrations and heat at different temperatures (e.g., room temperature, 60 °C, 80 °C) for various durations.

-

Base Hydrolysis: Treat the stock solution with basic solutions of varying concentrations and heat at different temperatures for various durations.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide at room temperature and under heated conditions.

-

Thermal Degradation: Expose the solid sample and a solution of the sample to dry heat (e.g., 60 °C, 80 °C, 105 °C) for a defined period.

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light in a photostability chamber.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

The following diagram illustrates the general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of 2-Nitrothioanisole.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Parameters (A Starting Point)

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where 2-Nitrothioanisole and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25 °C or 30 °C.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Nitrothioanisole. While specific quantitative data in the public domain is limited, the provided experimental protocols offer a clear pathway for researchers and drug development professionals to generate the necessary data for their specific applications. The proposed degradation pathways and the framework for developing a stability-indicating analytical method will be instrumental in ensuring the quality, safety, and efficacy of processes and products involving this important chemical intermediate. Further experimental work is essential to fully characterize the solubility and degradation profile of 2-Nitrothioanisole.

References

- 1. 2-NITROTHIOANISOLE | 3058-47-7 [chemicalbook.com]

- 2. 2-硝基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Nitrothioanisole: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-nitrothioanisole (also known as methyl 2-nitrophenyl sulfide), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for the synthesis of 2-nitrothioanisole is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a halide leaving group by a sulfur-based nucleophile.

The primary precursor for this synthesis is 2-chloronitrobenzene . The nitro group in the ortho position strongly activates the chlorine atom for nucleophilic attack. The sulfur nucleophile is typically generated in situ from methanethiol or its salt, sodium thiomethoxide.

The general reaction scheme is as follows:

2-Chloronitrobenzene + Sodium Thiomethoxide → 2-Nitrothioanisole + Sodium Chloride

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or methanol, which can solvate the ions and facilitate the reaction. A base is often employed to generate the thiomethoxide anion from methanethiol.

Alternative Synthesis Pathways

While the SNAr reaction with 2-chloronitrobenzene is the most common, other pathways to 2-nitrothioanisole exist, though they are generally less direct or efficient.

From 2-Nitroaniline

An alternative route involves the diazotization of 2-nitroaniline followed by a Sandmeyer-type reaction with a sulfur-containing reagent. This multi-step process first converts the amino group into a diazonium salt, which is then displaced by a methylthio group.

2-Nitroaniline → 2-Nitrophenyldiazonium salt → 2-Nitrothioanisole

This method is generally more complex and may result in lower overall yields compared to the direct substitution on 2-chloronitrobenzene.

Synthesis from Bis(2-nitrophenyl) Disulfide

Another potential, though less direct, route involves the reduction of bis(2-nitrophenyl) disulfide followed by methylation. The disulfide itself can be synthesized from 2-chloronitrobenzene and sodium disulfide.[1]

2-Chloronitrobenzene → Bis(2-nitrophenyl) disulfide → 2-Nitrothiophenol → 2-Nitrothioanisole

This pathway is more circuitous for the direct synthesis of 2-nitrothioanisole but is relevant in the context of related sulfur-containing nitroaromatic compounds.

Data Presentation

The following table summarizes the key quantitative data for the primary synthesis pathway of 2-nitrothioanisole. Data for the analogous synthesis of 4-nitrothioanisole is also included for comparison, as specific yield data for the 2-isomer can be limited in publicly available literature.

| Parameter | 2-Nitrothioanisole Synthesis (Typical) | 4-Nitrothioanisole Synthesis[2] |

| Starting Material 1 | 2-Chloronitrobenzene | 4-Nitrochlorobenzene |

| Starting Material 2 | Sodium Thiomethoxide (or Methanethiol + Base) | Sodium Disulfide, then Sodium Sulfide |

| Methylating Agent | - | Methyl Chloride |

| Solvent | Methanol or DMF | Methanol |

| Reaction Temperature | 25 - 70 °C | 50 - 70 °C |

| Reaction Time | 2 - 6 hours | ~3 hours |

| Reported Yield | Good to Excellent (typically >80%) | up to 94% |

Experimental Protocols

The following are detailed experimental methodologies for the primary synthesis of 2-nitrothioanisole and its precursor, 2-chloronitrobenzene.

Synthesis of 2-Chloronitrobenzene

The precursor, 2-chloronitrobenzene, is typically synthesized via the nitration of chlorobenzene.[3]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid (56%) and water (14%) is prepared and cooled.

-

Addition of Nitrating Agent: Concentrated nitric acid (30%) is added slowly to the sulfuric acid mixture, maintaining a low temperature.

-

Nitration: Chlorobenzene is added dropwise to the cooled nitrating mixture. The reaction temperature is maintained between 40-70 °C.

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the desired conversion of chlorobenzene is achieved.

-

Workup: The reaction mixture is poured onto ice, and the organic layer is separated.

-

Purification: The crude product, a mixture of isomers, is washed with water and then with a dilute sodium carbonate solution to remove residual acids. The isomers are then separated by fractional distillation and/or crystallization to yield pure 2-chloronitrobenzene. A typical nitration of chlorobenzene yields a mixture of approximately 34-36% 2-chloronitrobenzene and 63-65% 4-chloronitrobenzene.[3]

Synthesis of 2-Nitrothioanisole via Nucleophilic Aromatic Substitution

This protocol is based on the general procedure for the synthesis of substituted methyl o-nitrophenyl sulfides.[4]

Experimental Protocol:

-

Reaction Setup: A solution of 2-chloronitrobenzene (1.0 equivalent) is prepared in methanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Preparation of Nucleophile: In a separate vessel, sodium metal is carefully dissolved in methanol to prepare a fresh solution of sodium methoxide. To this solution, methanethiol is bubbled through or a solution of sodium thiomethoxide is added directly.

-

Reaction: The sodium thiomethoxide solution is added dropwise to the solution of 2-chloronitrobenzene at room temperature.

-

Heating and Monitoring: The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2-nitrothioanisole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield a yellow crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the primary synthesis pathway and the logical workflow for the preparation of 2-nitrothioanisole.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]

- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preparation of Substituted Methyl o-Nitrophenyl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Nitrothioanisole: A Journey Through its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothioanisole, a nitroaromatic organic compound, holds significance as a versatile intermediate in organic synthesis. Its history is intertwined with early explorations into aromatic sulfur compounds, with its discovery stemming from studies on the reactivity of nitro-substituted aromatic halides. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of 2-Nitrothioanisole, offering valuable insights for professionals in research and development.

Historical Context and Discovery

The first documented synthesis of 2-Nitrothioanisole, also referred to as o-Nitrothioanisole or 1-Methylthio-2-nitrobenzene, can be traced back to the early 20th century. In 1909, the German chemist K. Brand reported on the preparation of this compound in the scientific journal Berichte der deutschen chemischen Gesellschaft. Brand's work was foundational in understanding the chemistry of nitro-substituted aromatic sulfides. His research focused on the reduction of 2-Nitrothioanisole to 2-hydrazothioanisole and its subsequent hydrolysis to o-thiodianisidine, highlighting the reactivity of the nitro group in the presence of the thioether functionality. This initial work laid the groundwork for further exploration of 2-Nitrothioanisole and its derivatives as intermediates in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Nitrothioanisole is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 272.3±17.0 °C at 760 mmHg | [1] |

| Density | 1.28±0.1 g/cm³ | [1] |

| Appearance | Yellow Crystalline Solid | [1] |

| CAS Number | 552-79-4 | [1] |

Experimental Protocols: The Historical Synthesis

The original synthesis of 2-Nitrothioanisole, as described by K. Brand in 1909, involved the reaction of 2-nitrochlorobenzene with sodium methanethiolate. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring towards attack by the thiolate nucleophile.

Synthesis of 2-Nitrothioanisole from 2-Nitrochlorobenzene

Materials:

-

2-Nitrochlorobenzene

-

Sodium metal

-

Methanol (absolute)

-

Methanethiol (or a suitable precursor)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Methanethiolate: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet tube, a solution of sodium methanethiolate is prepared by reacting sodium metal with methanethiol in absolute methanol under an inert atmosphere.

-

Reaction with 2-Nitrochlorobenzene: To the freshly prepared sodium methanethiolate solution, a solution of 2-nitrochlorobenzene in methanol is added dropwise with continuous stirring.

-

Reflux: The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is then partitioned between diethyl ether and water.

-

Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-Nitrothioanisole.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford yellow crystals of 2-Nitrothioanisole.

Logical Relationship of the Synthesis

The synthesis of 2-Nitrothioanisole from 2-nitrochlorobenzene follows a clear logical progression based on the principles of nucleophilic aromatic substitution. The key steps and their relationships are visualized in the diagram below.

Caption: Logical flow of the historical synthesis of 2-Nitrothioanisole.

Conclusion

The discovery and initial synthesis of 2-Nitrothioanisole by K. Brand marked an important step in the exploration of nitroaromatic sulfur compounds. The foundational experimental protocol, based on nucleophilic aromatic substitution, remains a cornerstone of its preparation. This technical guide, by providing a detailed historical context, collated physicochemical data, and a clear experimental outline, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating a deeper understanding and application of this versatile chemical intermediate.

References

Spectroscopic Analysis of 2-Nitrothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrothioanisole, a key intermediate in various synthetic applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data anticipated for 2-Nitrothioanisole. This data is compiled based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for 2-Nitrothioanisole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | dd | ~8.4, 1.5 | H-6 |

| ~7.55 | ddd | ~8.4, 7.5, 1.5 | H-4 |

| ~7.35 | dd | ~8.4, 1.2 | H-3 |

| ~7.20 | ddd | ~8.4, 7.5, 1.2 | H-5 |

| ~2.55 | s | - | -SCH₃ |

Table 2: ¹³C NMR (Carbon-13 NMR) Data for 2-Nitrothioanisole (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-NO₂ |

| ~145.0 | C-S |

| ~133.0 | C-4 |

| ~128.5 | C-6 |

| ~125.0 | C-5 |

| ~124.0 | C-3 |

| ~15.5 | -SCH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Nitrothioanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1580, 1470 | Medium-Strong | Aromatic C=C Bending |

| ~750 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 2-Nitrothioanisole

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 154 | Moderate | [M - CH₃]⁺ |

| 123 | Moderate | [M - NO₂]⁺ |

| 108 | Moderate | [M - NO₂ - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-Nitrothioanisole is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32.

-

Spectral width: -2 to 12 ppm.

-

Relaxation delay: 1.0 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096.

-

Spectral width: 0 to 220 ppm.

-

Relaxation delay: 2.0 s.

-

Data Processing:

-

The free induction decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 2-Nitrothioanisole is finely ground with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of 2-Nitrothioanisole in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is typically used.

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Mass Range: m/z 50-500.

-

Scan Speed: Appropriate for the resolution of the instrument.

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Nitrothioanisole.

Caption: General workflow for the spectroscopic characterization of 2-Nitrothioanisole.

Potential Research Areas for 2-Nitrothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitrothioanisole, a versatile aromatic organosulfur compound, presents a compelling scaffold for a multitude of research applications, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a sulfur-containing methylthio group, render it a valuable precursor for the synthesis of diverse and complex molecules. This technical guide outlines key potential research areas for 2-Nitrothioanisole, providing a foundation for further investigation and development.

Synthesis of 2-Nitrothioanisole

The efficient and scalable synthesis of 2-Nitrothioanisole is a crucial first step for its utilization in further research. Two primary synthetic routes are proposed:

-

Nucleophilic Aromatic Substitution: This approach involves the reaction of 2-chloronitrobenzene with sodium thiomethoxide. The electron-withdrawing nitro group facilitates the displacement of the chloride by the thiomethoxide nucleophile.

-

Alkylation of 2-Nitrothiophenol: An alternative method is the methylation of 2-nitrothiophenol using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Table 1: Proposed Synthetic Protocols for 2-Nitrothioanisole

| Method | Reactants | Reagents & Conditions | Anticipated Yield |

| Nucleophilic Aromatic Substitution | 2-Chloronitrobenzene, Sodium Thiomethoxide | Methanol, Reflux | Moderate to High |

| Alkylation | 2-Nitrothiophenol, Methyl Iodide | Base (e.g., K₂CO₃), Acetone, Room Temperature | High |

Chemical Reactivity and Derivatization

The chemical versatility of 2-Nitrothioanisole provides a rich landscape for the synthesis of a wide array of derivatives with potential applications.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-(methylthio)aniline. This derivative serves as a key precursor for the synthesis of various heterocyclic compounds, most notably benzothiazoles.

Experimental Protocol: Reduction of 2-Nitrothioanisole to 2-(methylthio)aniline

-

Materials: 2-Nitrothioanisole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 2-Nitrothioanisole in ethanol in a round-bottom flask.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Reduction of 2-Nitrothioanisole to 2-(methylthio)aniline.

Oxidation of the Sulfide Group

The methylthio group of 2-Nitrothioanisole can be selectively oxidized to either a sulfoxide or a sulfone, providing access to compounds with altered electronic and steric properties. These oxidized derivatives can exhibit unique biological activities and serve as valuable intermediates in further synthetic transformations.

Experimental Protocol: Oxidation to 2-(Methylsulfinyl)nitrobenzene (Sulfoxide)

-

Materials: 2-Nitrothioanisole, Hydrogen peroxide (30% solution), Acetic acid.

-

Procedure:

-

Dissolve 2-Nitrothioanisole in acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude sulfoxide.

-

Recrystallize from a suitable solvent (e.g., ethanol) for purification.

-

Experimental Protocol: Oxidation to 2-(Methylsulfonyl)nitrobenzene (Sulfone)

-

Materials: 2-Nitrothioanisole, Potassium permanganate (KMnO₄), Acetic acid, Water.

-

Procedure:

-

Suspend 2-Nitrothioanisole in a mixture of acetic acid and water.

-

Heat the mixture to 60-70 °C.

-

Add potassium permanganate portion-wise to the stirred suspension.

-

Maintain the temperature and continue stirring until the purple color of the permanganate disappears.

-

Cool the reaction mixture and add a solution of sodium bisulfite to quench any excess permanganate.

-

Filter the mixture to remove manganese dioxide.

-

Extract the filtrate with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the crude sulfone.

-

Purify by recrystallization.

-

Caption: Stepwise oxidation of 2-Nitrothioanisole.

C-H Functionalization

The aromatic ring of 2-Nitrothioanisole is a promising candidate for C-H functionalization reactions. The directing effects of the nitro and methylthio groups can be exploited to achieve regioselective introduction of new substituents, opening avenues for the synthesis of highly functionalized and structurally diverse molecules. Palladium-catalyzed C-H arylation, for example, could be explored to introduce aryl groups at specific positions on the benzene ring.

Caption: Proposed workflow for C-H arylation of 2-Nitrothioanisole.

Potential Applications in Drug Discovery

The structural motif of 2-Nitrothioanisole and its derivatives holds significant promise in the field of drug discovery, primarily through its role as a precursor to benzothiazoles.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds renowned for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-substituted benzothiazoles can be readily achieved from 2-(methylthio)aniline, the reduction product of 2-Nitrothioanisole.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

-

Materials: 2-(Methylthio)aniline, various aldehydes or carboxylic acids, an oxidizing agent (e.g., air, nitrobenzene), or a condensing agent (e.g., polyphosphoric acid).

-

Procedure (from aldehyde):

-

Dissolve 2-(methylthio)aniline and a slight excess of the desired aldehyde in a suitable solvent (e.g., ethanol, DMSO).

-

Heat the reaction mixture to reflux in the presence of an oxidizing agent.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: General scheme for 2-substituted benzothiazole synthesis.

Exploration of Biological Activities

A significant research opportunity lies in the systematic evaluation of the biological activities of novel benzothiazole derivatives synthesized from 2-Nitrothioanisole. Screening these compounds against a panel of microbial strains and cancer cell lines could lead to the discovery of new therapeutic agents.

Table 2: Potential Biological Screening Assays

| Activity | Assay Type | Target Organisms/Cell Lines |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), Fungi (e.g., Candida albicans) |

| Anticancer | MTT Assay, Apoptosis Assays | Human cancer cell lines (e.g., MCF-7, HeLa, A549) |

Spectroscopic Data

Characterization of 2-Nitrothioanisole is essential for confirming its identity and purity.

Table 3: Anticipated Spectroscopic Data for 2-Nitrothioanisole

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~2.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~15 ppm) |

| IR | N-O stretching (asymmetric and symmetric, ~1520 and ~1350 cm⁻¹), C-S stretching (~700 cm⁻¹) |

Conclusion

2-Nitrothioanisole is a molecule with considerable untapped potential. Its versatile reactivity allows for the synthesis of a diverse library of derivatives, particularly benzothiazoles, which are known to possess a wide range of biological activities. The exploration of its synthesis, chemical transformations, and the biological evaluation of its derivatives represent fertile ground for future research endeavors in medicinal chemistry and drug discovery. This guide provides a foundational framework to stimulate and direct such investigations.

An In-depth Technical Guide to the Safety and Handling of 2-Nitrothioanisole

This guide provides comprehensive safety and handling information for 2-Nitrothioanisole, intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

2-Nitrothioanisole is classified as a hazardous substance. It is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[1][2]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]

-

P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1][2]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis; the onset of symptoms may be delayed.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Nitrothioanisole isomers is presented below.

| Property | 2-Nitrothioanisole | 4-Nitrothioanisole |

| CAS Number | 3058-47-7 | 701-57-5 |

| Molecular Formula | C₇H₇NO₂S | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol | 169.20 g/mol |

| Appearance | - | Light yellow to brown solid; powder to crystal[3][4][5] |

| Melting Point | - | 66 - 72 °C[5][6] |

| Boiling Point | - | 140 °C at 2 mmHg[5][6] |

| Density | 1.233 g/cm³ (at 25°C)[1] | 1.27 g/cm³[4] |

| Flash Point | - | 57 °C[4] |

| Storage Temperature | Room Temperature | Room Temperature, sealed in dry conditions[5] |

| Solubility | - | Soluble in Toluene[5] |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for determining all physical and toxicological properties are not publicly available. However, standardized procedures from organizations like the OECD (Organisation for Economic Co-operation and Development) are typically followed. The following sections outline the recommended procedures for safe handling in a laboratory setting.

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.

| PPE Category | Specification | Standards/References |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] | EN 166, 29 CFR 1910.133 |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber) inspected prior to use.[8] Impervious protective clothing or lab coat to prevent skin contact.[7] | EN 374 |

| Respiratory Protection | For weighing or handling that may generate dusts, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is required.[1][7] | NIOSH, EN 149 |

Immediate medical attention is required in case of exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[1]

-

In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10][11] Remove contact lenses if present and easy to do.[1] Call an ophthalmologist.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[10] Immediately make the victim drink water (two glasses at most) and consult a physician.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]

-

Specific Hazards: The material is combustible.[1] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air on intense heating.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[10]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10] Stay in the danger area only with self-contained breathing apparatus.[1]

-

Personal Precautions: Avoid substance contact and inhalation of dust.[1] Ensure adequate ventilation and evacuate the area if necessary. Remove all sources of ignition.[10]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[1]

-

Containment and Cleanup: For spills, collect, bind, and pump off the material.[1] For dry material, sweep up and shovel without creating dust.[6] Place in suitable, closed containers for disposal.[6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[12][13] Keep the container tightly closed.[12] Store locked up.[1][2]

Disposal Considerations

Contaminated materials and waste must be handled as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][7]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and relationships for handling 2-Nitrothioanisole.

Caption: A logical workflow for the safe handling of 2-Nitrothioanisole in a laboratory environment.

Caption: Relationship between the hazards of 2-Nitrothioanisole and the corresponding required PPE.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-NITROTHIOANISOLE CAS#: 701-57-5 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

2-Nitrothioanisole suppliers and commercial availability

An In-depth Examination of the Synthesis, Commercial Availability, and Physicochemical Properties of 2-Nitrothioanisole for Applications in Research and Development.

This technical guide provides a comprehensive overview of 2-Nitrothioanisole (o-Nitrothioanisole), a valuable reagent and intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial availability, synthesis, and key physicochemical properties.

Commercial Availability and Suppliers

2-Nitrothioanisole is commercially available from a variety of chemical suppliers, catering to research and development needs in various quantities and purities. While pricing and stock levels are subject to change, the following table summarizes known suppliers and historical pricing information. For current pricing and availability, it is recommended to contact the suppliers directly.

| Supplier | Product Number | Purity | Quantity | Price (USD) | Last Updated |

| AK Scientific | W5298 | - | 250mg | $185 | 2021-12-16[1] |

| American Custom Chemicals Corporation | CHM0021652 | 95.00% | 250mg | $831.60 | 2021-12-16[1] |

| American Custom Chemicals Corporation | CHM0021652 | 95.00% | 1g | $1127.28 | 2021-12-16[1] |

| American Custom Chemicals Corporation | CHM0021652 | 95.00% | 5g | $2224.53 | 2021-12-16[1] |

| Ambeed | A228236 | 95% | 100mg | $60 | 2021-12-16[1] |

| Career Henan Chemical Co. | - | 98% | per KG | ~$1.00 | 2022-08-26[1] |

Other potential suppliers include:

-

Sichuan BaiPeng Biotechnology Co., Ltd.[1]

-

Suzhou Nuoouman Biological Technology Co., Ltd.[1]

-

Shanghai Jizhi Biochemical Technology Co. Ltd.[1]

-

Shanghai Medicil Biomedical Co., Ltd.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Nitrothioanisole is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 3058-47-7 | [1] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.2 g/mol | [1] |

| Melting Point | 64.5°C | [1] |

| Boiling Point | 264.7 ± 23.0 °C (Predicted) | [1] |

| Density | 1.2628 g/cm³ | [1] |

| Refractive Index | 1.6246 (Estimate) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

| Appearance | - | - |

| Solubility | - | - |

Synthesis of 2-Nitrothioanisole: A Representative Protocol

Reaction Scheme:

A representative reaction scheme for the synthesis of 2-Nitrothioanisole.

Materials and Reagents:

-

2-Chloronitrobenzene

-

Sodium thiomethoxide (NaSCH₃) or a solution prepared in situ from methanethiol and a base (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Methanol)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronitrobenzene in the chosen anhydrous solvent.

-

Addition of Nucleophile: Slowly add a solution of sodium thiomethoxide in the same solvent to the stirred solution of 2-chloronitrobenzene at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-Nitrothioanisole by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

The specific biological activity and involvement in signaling pathways for 2-Nitrothioanisole are not extensively documented in publicly available scientific literature. However, nitroaromatic compounds, as a class, are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic properties. The biological effects of these compounds are often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species and cellular damage in target organisms or cells. Further research is required to elucidate the specific biological functions and mechanisms of action of 2-Nitrothioanisole.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-Nitrothioanisole as described in the representative protocol.

References

Application Notes and Protocols for the Synthesis of Benzothiazoles from 2-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds integral to medicinal chemistry and drug development. Their scaffold is found in a wide array of pharmacologically active agents exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] A common and versatile method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various electrophilic partners such as aldehydes, ketones, or carboxylic acids.[1][2]

This document provides a detailed protocol for a two-step synthesis of 2-substituted benzothiazoles, beginning with the readily available starting material, 2-nitrothioanisole. The synthesis proceeds via the reduction of 2-nitrothioanisole to the key intermediate, 2-aminothiophenol, followed by its cyclocondensation with an aldehyde to yield the desired benzothiazole derivative. This approach is valuable for accessing a diverse library of benzothiazole compounds for screening and development in pharmaceutical research.

Overall Synthetic Scheme

The synthesis is a two-step process:

-

Reduction of 2-Nitrothioanisole: The nitro group of 2-nitrothioanisole is reduced to an amine to form 2-aminothiophenol.

-

Cyclocondensation: The resulting 2-aminothiophenol is reacted with an aldehyde to form the 2-substituted benzothiazole.

Mandatory Visualization

Caption: Overall workflow for the synthesis of 2-substituted benzothiazoles from 2-nitrothioanisole.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophenol via Reduction of 2-Nitrothioanisole

This protocol describes the reduction of 2-nitrothioanisole to 2-aminothiophenol using catalytic hydrogenation. This method is generally high-yielding and clean.

Materials:

-

2-Nitrothioanisole

-

Methanol (MeOH), anhydrous

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus with Celite® or another filter aid

Procedure:

-

In a suitable round-bottom flask, dissolve 2-nitrothioanisole (1.0 eq) in methanol (10-20 mL per gram of starting material).

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 MPa or using a balloon) and stir the reaction mixture vigorously at room temperature (or up to 50°C to increase the reaction rate).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully depressurize the vessel and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-aminothiophenol, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde

This protocol details a common method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde, using an H₂O₂/HCl catalyst system in ethanol.[1]

Materials:

-

2-Aminothiophenol

-

Benzaldehyde (or other substituted aldehydes)

-

Ethanol (EtOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a pre-mixed solution of H₂O₂ (6.0 eq) and HCl (3.0 eq) to the reaction mixture while stirring. The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is reported to be 1:1:6:3.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 45-60 minutes.[1]

-

Monitor the reaction by TLC. Upon completion, the product can be isolated by pouring the reaction mixture into cold water and collecting the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylbenzothiazole.

Data Presentation

The following table summarizes the yields of various 2-substituted benzothiazoles synthesized from 2-aminothiophenol and different aromatic aldehydes using the H₂O₂/HCl catalyzed method.[1]

| Entry | Aldehyde Substituent (R) | Product | Yield (%) | Reaction Time (min) |

| 1 | H | 2-Phenylbenzothiazole | 92 | 45 |

| 2 | 4-CH₃ | 2-(p-Tolyl)benzothiazole | 94 | 45 |

| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)benzothiazole | 90 | 50 |

| 4 | 4-Cl | 2-(4-Chlorophenyl)benzothiazole | 93 | 45 |

| 5 | 4-NO₂ | 2-(4-Nitrophenyl)benzothiazole | 88 | 60 |

| 6 | 2-Cl | 2-(2-Chlorophenyl)benzothiazole | 85 | 60 |

Mandatory Visualization: Reaction Mechanism

The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde proceeds through a cyclocondensation reaction.

References

Application Notes and Protocols: 2-Nitrothioanisole as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothioanisole serves as a valuable intermediate in drug discovery, primarily as a precursor to 2-aminothiophenol. The strategic reduction of the nitro group in 2-Nitrothioanisole unmasks a highly reactive amino functionality, ortho to a thiol group, providing a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds. These resulting molecules, particularly benzothiazoles and thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents and kinase inhibitors. This document provides detailed application notes, experimental protocols, and data on the utility of 2-Nitrothioanisole in the synthesis of biologically active compounds.

Synthetic Utility of 2-Nitrothioanisole

The core utility of 2-Nitrothioanisole lies in its efficient conversion to 2-aminothiophenol. This transformation is a critical step, as 2-aminothiophenol is a widely used building block in medicinal chemistry. The general synthetic workflow is depicted below.

Application Notes and Protocols for the Synthesis of 2-Aminothiophenol from 2-Nitrothioanisole

Introduction

2-Aminothiophenol is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds, particularly benzothiazoles.[1] The reduction of the nitro group in 2-nitrothioanisole is a key transformation to access this important building block. This document provides detailed protocols for the reduction of 2-nitrothioanisole to 2-aminothiophenol, focusing on a two-step process involving catalytic hydrogenation followed by demethylation. The protocols are designed for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall transformation from 2-nitrothioanisole to 2-aminothiophenol is typically carried out in two main steps:

-

Reduction of the nitro group: The nitro group of 2-nitrothioanisole is reduced to an amino group to form 2-aminothioanisole (o-aminothioanisole).

-

Demethylation: The methyl group is cleaved from the sulfur atom of 2-aminothioanisole to yield the final product, 2-aminothiophenol.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 2-aminothiophenol from 2-nitrothioanisole, based on established protocols.

| Parameter | Hydrogenation Reduction of 2-Nitrothioanisole | Demethylation of 2-Aminothioanisole |

| Catalyst | Raney Nickel or Palladium on Carbon | Not Applicable |

| Solvent | - | Hydrobromic Acid |

| Reactant Ratio (Substrate:Catalyst) | 1 : (0.001-0.1) | Not Applicable |

| Reactant Ratio (Substrate:Solvent) | 1 : (4.0-6.0) | Not Applicable |

| Reaction Temperature | 30-100 °C (preferably 50-80 °C) | Not specified |

| Reaction Pressure | 1.0-4.0 MPa (preferably 1.5-2.0 MPa) | Not Applicable |

| Reaction Time | 1-10 hours (preferably 3-6 hours) | Not specified |

| Product Purity | >99.9% (for the final 2-aminothiophenol product) | >99.9% |

Experimental Protocols

The synthesis of 2-aminothiophenol from 2-nitrothioanisole can be achieved through a two-step process: hydrogenation reduction followed by demethylation.[2]

Protocol 1: Catalytic Hydrogenation of 2-Nitrothioanisole to 2-Aminothioanisole

This protocol describes the reduction of the nitro group of 2-nitrothioanisole using a catalyst such as Raney Nickel or Palladium on Carbon under a hydrogen atmosphere.[2][3]

Materials:

-

2-Nitrothioanisole (o-nitrothioanisole)

-

Solvent (e.g., Methanol)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

Procedure:

-

In a high-pressure reactor, dissolve 2-nitrothioanisole in a suitable solvent. The mixing equivalent ratio of 2-nitrothioanisole to the solvent should be between 1:4.0 and 1:6.0.[2]

-

Carefully add the catalyst (Raney Nickel or Pd/C). The mixing equivalent ratio of 2-nitrothioanisole to the catalyst should be between 1:0.001 and 1:0.1.[2]

-